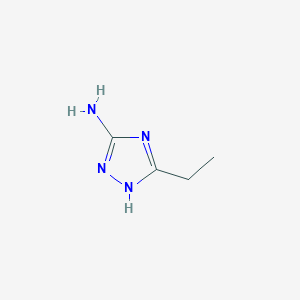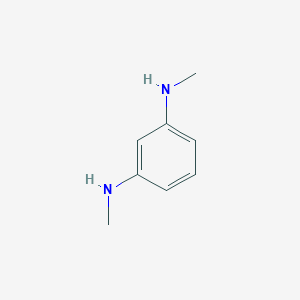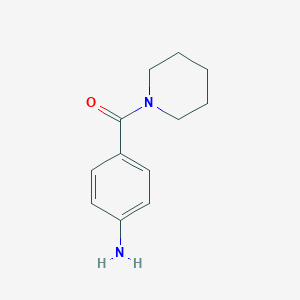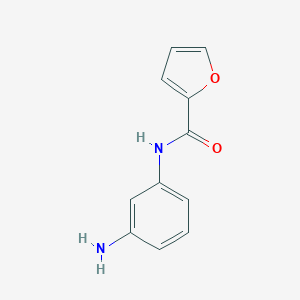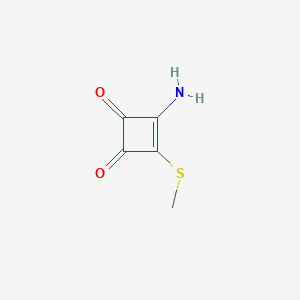
3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione , also known by its chemical formula C<sub>6</sub>H<sub>7</sub>NO<sub>2</sub>S , is a heterocyclic compound. It features a cyclobutene ring with an amino group (NH<sub>2</sub>) and a methylsulfanyl group (CH<sub>3</sub>S) attached. The compound exhibits interesting reactivity due to its strained ring structure.
Synthesis Analysis
The synthesis of 3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione involves several methods. One common approach is the intramolecular cyclization of a precursor containing an amino group and a thiol group. This reaction forms the cyclobutene ring and introduces the desired functional groups. Researchers have explored variations of this cyclization strategy to optimize yields and regioselectivity.
Molecular Structure Analysis
The molecular structure of 3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione is crucial for understanding its properties. The cyclobutene ring imparts strain, affecting bond angles and reactivity. The amino and methylsulfanyl groups contribute to its overall polarity and solubility characteristics.
Chemical Reactions Analysis
- Ring Opening Reactions : The strained cyclobutene ring can undergo ring-opening reactions, leading to the formation of open-chain compounds. These reactions are influenced by temperature, solvent, and substituents.
- Nucleophilic Substitutions : The amino group can participate in nucleophilic substitutions, leading to various derivatives.
- Oxidation and Reduction : The carbonyl group in the compound can be oxidized or reduced, altering its chemical behavior.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature range.
- Solubility : Its solubility in various solvents impacts its practical applications.
- Stability : The strained ring may affect its stability under different conditions.
Safety And Hazards
- Toxicity : Assessing the toxicity profile is crucial, especially if the compound is used in pharmaceuticals.
- Handling Precautions : Due to its reactivity, proper handling and protective equipment are necessary during synthesis and experimentation.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or probe for biological studies.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Applications : Assess its utility in materials science, catalysis, or other fields.
properties
IUPAC Name |
3-amino-4-methylsulfanylcyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-9-5-2(6)3(7)4(5)8/h6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNGIXDKZMLPHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

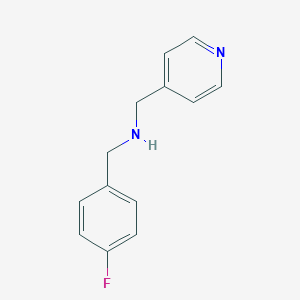
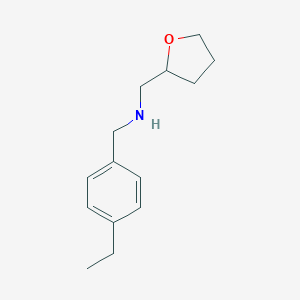
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
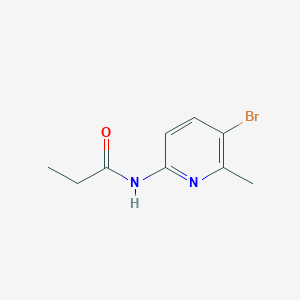
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
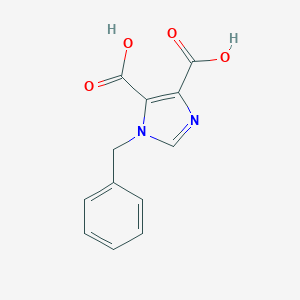
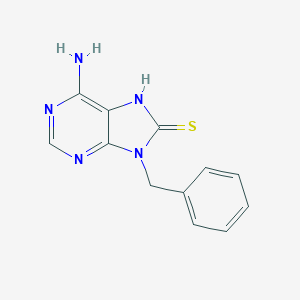
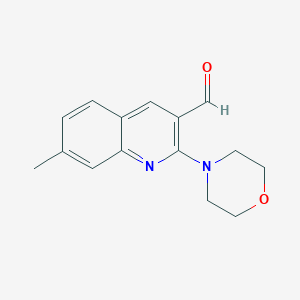
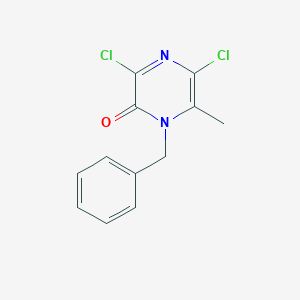
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
